1-(Benzo[d]thiazol-2-yl)azetidin-3-ol

Catalog No.
S993269
CAS No.
1342777-72-3
M.F
C10H10N2OS
M. Wt
206.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzo[d]thiazol-2-yl)azetidin-3-ol

CAS Number

1342777-72-3

Product Name

1-(Benzo[d]thiazol-2-yl)azetidin-3-ol

IUPAC Name

1-(1,3-benzothiazol-2-yl)azetidin-3-ol

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

InChI

InChI=1S/C10H10N2OS/c13-7-5-12(6-7)10-11-8-3-1-2-4-9(8)14-10/h1-4,7,13H,5-6H2

InChI Key

NTTYQEGRKKQHIB-UHFFFAOYSA-N

SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)O

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)O
  • Medicinal Chemistry: The presence of the azetidin-3-ol moiety suggests potential for this compound to act as a scaffold for drug discovery. Azetidinols have been explored in the development of drugs targeting various diseases, including cancer and Alzheimer's disease []. The benzo[d]thiazole ring system is also found in several FDA-approved medications []. Further research would be needed to determine the specific biological activity of 1-(benzo[d]thiazol-2-yl)azetidin-3-ol.

1-(Benzo[d]thiazol-2-yl)azetidin-3-ol is a heterocyclic compound characterized by the presence of a benzothiazole moiety and an azetidine ring. Its chemical formula is C₁₀H₁₀N₂OS, and it features a hydroxyl group at the azetidine's third position, contributing to its potential biological activity. The compound is notable for its structural complexity, which combines both aromatic and aliphatic features, making it a subject of interest in medicinal chemistry.

, typical of both the azetidine and benzothiazole functionalities. Some notable reactions include:

  • Nucleophilic Substitution: The hydroxyl group can be replaced by halides or other nucleophiles under appropriate conditions.
  • Cyclization Reactions: The azetidine ring can undergo further cyclization to form more complex structures.
  • Oxidation Reactions: The hydroxyl group may be oxidized to form ketones or aldehydes, depending on the reaction conditions.

These reactions can lead to the synthesis of derivatives with potentially enhanced biological properties.

1-(Benzo[d]thiazol-2-yl)azetidin-3-ol exhibits noteworthy biological activities. Research indicates that compounds containing the benzothiazole structure often show antimicrobial, anti-inflammatory, and anticancer properties. Specifically, derivatives of this compound have been studied for their ability to inhibit quorum sensing in Gram-negative bacteria, suggesting potential applications in combating bacterial infections without relying on traditional antibiotics .

The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-ol typically involves multi-step processes. Common methods include:

  • Condensation Reactions: Starting with benzothiazole derivatives, condensation with appropriate amines or azetidine precursors can yield the desired product.
  • Cyclization Techniques: Utilizing cyclization methods involving electrophilic reagents can facilitate the formation of the azetidine ring.
  • Functional Group Modifications: Subsequent modifications may involve hydroxylation or other functional group transformations to achieve the final structure.

These synthetic routes are crucial for producing the compound in sufficient yields for biological testing.

1-(Benzo[d]thiazol-2-yl)azetidin-3-ol has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial agents.
  • Material Science: The unique properties of benzothiazole derivatives make them suitable for applications in organic electronics and photonics.

Research continues to explore its efficacy in drug development and material applications.

Studies involving 1-(Benzo[d]thiazol-2-yl)azetidin-3-ol have highlighted its interactions with various biological targets. Notably, docking studies indicate that this compound can bind effectively to quorum sensing receptors in bacteria, which is crucial for inhibiting biofilm formation and virulence factor production . This mechanism opens avenues for developing non-antibiotic therapeutic strategies against resistant bacterial strains.

Several compounds share structural similarities with 1-(Benzo[d]thiazol-2-yl)azetidin-3-ol. Here are some examples along with a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
2-Amino-benzothiazoleStructureContains an amino group; known for anti-cancer properties.
BenzothiazoleStructureSimple structure; used widely as a building block in organic synthesis.
1-(Benzothiazol-2-yl)-3-(substituted aryl)azetidinVariesSubstituents at different positions provide varied biological activities; often more potent than simpler analogs.

1-(Benzo[d]thiazol-2-yl)azetidin-3-ol stands out due to its unique combination of azetidine and benzothiazole functionalities, potentially leading to diverse biological activities not observed in simpler analogs.

Research into this compound continues to reveal its potential across various scientific domains, making it an important subject for further investigation.

XLogP3

1.9

Dates

Modify: 2023-08-16

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